BTEB protein - 148686-29-7

BTEB protein

Catalog Number: EVT-1521014
CAS Number: 148686-29-7
Molecular Formula: C7H9FN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

BTEB protein is expressed in various tissues, with notable activity in liver cells. Its expression can be induced by external agents such as acetaldehyde, which is a byproduct of alcohol metabolism and has implications in liver pathology .

Classification

BTEB protein belongs to the family of zinc finger transcription factors. These proteins are characterized by their ability to bind DNA through zinc finger motifs, allowing them to interact with specific regulatory sequences in the genome .

Synthesis Analysis

Methods

The synthesis of BTEB protein occurs through the process of transcription and translation. Initially, the gene encoding BTEB is transcribed into messenger RNA (mRNA) within the nucleus. This mRNA is then translated into the BTEB protein by ribosomes in the cytoplasm.

Technical Details

The translation process involves several key components:

  • Messenger RNA: Carries the genetic code from DNA.
  • Transfer RNA: Delivers amino acids to the ribosome based on the codons present on the mRNA.
  • Ribosomes: The cellular machinery that assembles amino acids into polypeptides.

During translation, ribosomes read the mRNA sequence in sets of three nucleotides (codons) to incorporate the corresponding amino acids into a growing polypeptide chain . The formation of disulfide bridges during folding may also stabilize the structure of BTEB protein, enhancing its functionality .

Molecular Structure Analysis

Structure

BTEB protein contains several structural features characteristic of transcription factors:

  • Zinc Finger Motifs: These are crucial for DNA binding and are composed of cysteine and histidine residues that coordinate zinc ions.
  • Transactivation Domains: Regions that facilitate interaction with other proteins involved in transcriptional activation.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving BTEB protein include:

  • DNA Binding: The interaction between BTEB and specific DNA sequences (GC boxes) is a reversible reaction that can be influenced by various cellular conditions.
  • Post-Translational Modifications: These include phosphorylation and acetylation, which can modulate BTEB's activity and stability.

Technical Details

The binding affinity of BTEB to DNA can be quantified using techniques such as electrophoretic mobility shift assays (EMSAs), which allow researchers to observe how changes in conditions affect binding dynamics .

Mechanism of Action

Process

BTEB protein functions primarily as a transcriptional regulator. Upon binding to its target DNA sequences, it recruits additional co-factors necessary for initiating transcription. This process often involves:

  1. Binding to GC box sequences in gene promoters.
  2. Recruitment of RNA polymerase II and other transcription machinery components.
  3. Modulation of chromatin structure to facilitate access to DNA.

Data

Studies indicate that acetaldehyde enhances BTEB's transcriptional activity through a Jun N-terminal kinase-dependent pathway, demonstrating its role in mediating gene expression under stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature; proper folding is critical for function.

Chemical Properties

  • Disulfide Bonds: These covalent bonds form between cysteine residues during folding, contributing to structural integrity.
  • Post-Translational Modifications: Phosphorylation can alter activity levels and interactions with other proteins.

Relevant analyses often utilize mass spectrometry for quantifying modifications and assessing structural characteristics .

Applications

Scientific Uses

BTEB protein has several applications in biomedical research:

  • Gene Regulation Studies: Understanding how BTEB influences gene expression can provide insights into liver diseases and fibrosis.
  • Therapeutic Targets: Due to its role in disease processes, BTEB may serve as a potential target for therapeutic interventions aimed at modulating its activity.
  • Biomarker Development: Alterations in BTEB expression levels could serve as biomarkers for certain pathological conditions related to alcohol metabolism or liver damage .
Molecular Characterization of BTEB Protein

Structural Analysis of Zinc Finger Motifs in BTEB

BTEB (Basic Transcription Element-Binding Protein) belongs to the Krüppel-like transcription factor (KLF) family and features three contiguous Cys²-His² (C₂H₂) zinc finger motifs at its C-terminus, which mediate DNA binding. Each zinc finger domain comprises ~30 amino acids folded into a ββα configuration stabilized by a zinc ion coordinated by two cysteine and two histidine residues. The DNA-binding domain (residues 120–244) includes these three zinc fingers and short flanking segments essential for structural integrity. In vitro studies show that zinc finger refolding requires Zn²⁺ ions for optimal activity, achieving a 70 ± 10% regeneration efficiency of DNA-binding capability. Alternative ions like Co²⁺ yield lower efficiency (50–60%), while Cd²⁺ results in minimal regeneration (<10%) [1] [5].

The zinc fingers follow a conserved pattern: #-X-C-X(1-5)-C-X₃-#-X₅-#-X₂-H-X(3-6)-[H/C], where "#" denotes structural residues. The linker sequence between fingers (TGE(R/K)P(Y/F)X) is highly conserved across KLFs and facilitates DNA recognition [5]. BTEB exists as a monomer at concentrations <0.5 µM but dimerizes at 10–200 µM, suggesting concentration-dependent functional regulation [1].

Table 1: Zinc Ion Dependence in BTEB Refolding

IonRefolding EfficiencyDissociation Constant (Kd)
Zn²⁺70 ± 10%4 ± 2 nM
Co²⁺50–60%8 ± 3 nM
Cd²⁺<10%Not measurable

DNA-Binding Specificity: GC-Box and BTE Site Interactions

BTEB binds GC-rich promoter elements, notably the Basic Transcription Element (BTE; 5ʹ-GCGGGGC-3ʹ) and GC-boxes (5ʹ-GGGCGG-3ʹ), to regulate genes involved in development and metabolism. The dissociation constant (Kd) for the BTEB-DNA complex is 4 ± 2 nM, indicating high-affinity binding. Specificity arises from residues at positions −1, 2, 3, and 6 within each zinc finger’s α-helix, which form hydrogen bonds with guanine bases [1] [3].

BTEB recognizes both single and tandem GC-boxes, though tandem sites enhance transcriptional activation by 2–3 fold due to cooperative binding. Competition assays confirm that mutations in the GC-box (e.g., G→A) reduce BTEB binding by >90%, underscoring sequence specificity [1] [5].

Comparative Sequence Homology with Sp1/KLF Transcription Factor Family

BTEB (designated KLF9 in unified nomenclature) shares 65–80% amino acid identity in its zinc finger domain with Sp1 and other KLFs. Phylogenetic analysis clusters BTEB/KLF9 closest to KLF16 and KLF13, suggesting a recent evolutionary divergence. Unlike Sp1, which activates housekeeping genes, BTEB harbors unique N-terminal regulatory domains that recruit co-repressors like mSin3A–HDAC complexes [3] [5].

Table 2: Domain Comparison of GC-Box-Binding Transcription Factors

ProteinZinc Finger Identity vs. BTEBN-Terminal FeaturesFunction
BTEB/KLF9100%Sin3 interaction domain (SID)Neuronal differentiation
Sp178%Glutamine-rich activationHousekeeping gene regulation
KLF575%Acidic activation domainCell proliferation

Post-Transcriptional Regulation Mechanisms: 5ʹ-UTR-Mediated Translational Control

BTEB expression is modulated post-transcriptionally via its 5ʹ untranslated region (5ʹ-UTR). In Xenopus laevis, the 5ʹ-UTR contains regulatory elements that inhibit translation under basal conditions. Thyroid hormone (T3) induces xBTEB mRNA upregulation during metamorphosis, correlating with a shift in ribosome occupancy on the 5ʹ-UTR. In vitro assays show that 5ʹ-UTR deletion increases BTEB protein synthesis by 3-fold, confirming its repressive role [2] [4].

Functional Roles of BTEB in Development and Disease

Properties

CAS Number

148686-29-7

Product Name

BTEB protein

Molecular Formula

C7H9FN2

Synonyms

BTEB protein

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